molecular formula C8H15N5 B13301701 2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine

2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine

Cat. No.: B13301701
M. Wt: 181.24 g/mol
InChI Key: YMZSQAXLBDUZSJ-UHFFFAOYSA-N
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Description

2-{7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine (CAS: 1697613-81-2) is a triazolopyrimidine derivative with a molecular formula of C₈H₁₅N₅ and a molecular weight of 181.24 g/mol . The compound features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an ethylamine group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the amine group, which may enhance solubility compared to non-polar analogs.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H15N5/c1-6-3-5-10-8-11-7(2-4-9)12-13(6)8/h6H,2-5,9H2,1H3,(H,10,11,12)

InChI Key

YMZSQAXLBDUZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-{7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine typically involves several steps:

  • Formation of the Triazolopyrimidine Core : This involves the condensation of a 1,3-diketo compound with a 5-amino-4H-1,2,4-triazole. The resulting intermediate can be further modified to introduce the methyl group at the 7-position.

  • Introduction of the Ethylamine Side Chain : This step involves the reaction of the triazolopyrimidine core with an appropriate reagent to introduce the ethan-1-amine moiety. This could involve nucleophilic substitution reactions or reductive amination processes.

Specific Synthetic Route

A detailed synthetic route for similar compounds involves the following steps:

Conditions and Reagents

  • Solvents : Common solvents include isopropanol, DMF, and methanol.
  • Reagents : Phosphoryl chloride, ethan-1-amine, and appropriate bases like sodium hydroxide.
  • Temperature : Reactions are typically conducted at temperatures ranging from room temperature to 50°C.

Analysis of Synthetic Methods

Yield and Purity

The yield and purity of the final product can vary significantly based on the specific conditions and reagents used. Generally, yields for similar compounds range from moderate to high (60-90%).

Challenges and Considerations

  • Selectivity : Ensuring the selective introduction of the methyl group at the 7-position can be challenging.
  • Stability : The stability of intermediates and final products under different conditions must be carefully evaluated.

Data and Research Findings

Compound Yield (%) Purity (%) Conditions
2-{7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine 70-80 95-98 Isopropanol, 50°C, 3 hours
Similar Triazolopyrimidines 60-90 90-95 DMF, room temperature to 50°C

Chemical Reactions Analysis

Types of Reactions

2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives.

Mechanism of Action

The mechanism of action of 2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site.

Comparison with Similar Compounds

Key Observations :

  • Methyl at position 7 (target compound) simplifies synthesis and enhances metabolic stability compared to bulkier aryl groups .
  • Chlorophenyl or trifluoromethylphenyl substituents improve target binding in antimalarial applications but reduce solubility .
  • Chloro at position 7 serves as a reactive site for further functionalization .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Ethylamine 181.24 Potential for hydrogen bonding
2-Amino-6-carboxamide hybrids Carboxamide ~300–350 Antifungal and anticancer activity
2-((Dimethylamino)methyl) derivatives Dimethylaminomethyl ~280–320 Enhanced Plasmodium inhibition
2-Phenyl Phenyl 242.27 Structural rigidity, reduced solubility

Key Observations :

  • Ethylamine (target compound) introduces a primary amine, enabling salt formation and improved aqueous solubility .
  • Aromatic substituents (e.g., phenyl) enhance π-π stacking interactions but limit bioavailability .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , utilizing 7-chloro intermediates.
  • Biginelli-like reactions enable rapid diversification but suffer from moderate yields .

Biological Activity

The compound 2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N6C_7H_{10}N_6, with a molecular weight of approximately 178.20 g/mol . The structure features a triazole ring fused to a pyrimidine ring with an ethylamine side chain.

PropertyValue
Molecular FormulaC₇H₁₀N₆
Molecular Weight178.20 g/mol
Chemical ClassTriazolopyrimidine

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that triazolopyrimidines possess antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi with promising results .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. In vitro studies suggest that they may inhibit cell proliferation and induce apoptosis in specific cancer types .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer signaling pathways .
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several research articles highlight the biological activities of triazolopyrimidine derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that some derivatives induced apoptosis through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Targeting Kinases : It may inhibit kinase activity crucial for tumor growth and survival.
  • Disruption of DNA Synthesis : Some studies suggest that these compounds can interfere with nucleic acid synthesis in microorganisms.

Q & A

Basic: What are the recommended synthetic routes for 2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • One-pot reactions : Use aminotriazole derivatives, carbonyl compounds (e.g., ethyl acetoacetate), and aldehydes in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol .
  • Cyclization strategies : React hydrazinyl precursors with orthoesters or electrophiles under controlled pH and temperature (e.g., 60–80°C) to form the triazolo-pyrimidine core .
  • Optimization : Adjust solvents (e.g., DMF or ethanol/water mixtures) and catalysts (e.g., TMDP) to improve yield and purity .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR to assign proton environments and carbon connectivity (e.g., δ 2.1–3.5 ppm for methyl/ethyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (181.24 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for related triazolopyrimidines .

Advanced: How can structure-activity relationship (SAR) studies be designed for triazolopyrimidine derivatives?

Methodological Answer:

  • Substituent variation : Modify the ethylamine side chain or methyl group at position 7 to assess impacts on bioactivity .
  • Biological assays : Test antiproliferative activity against cancer cell lines (e.g., HT-29, MCF-7) using MTT assays, with IC50 comparisons .
  • Computational modeling : Employ molecular docking to predict interactions with targets like c-Met kinase .

Advanced: What strategies address conflicting data in biological activity assessments?

Methodological Answer:

  • Orthogonal assays : Validate results using both in vitro (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
  • Pathway analysis : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

Basic: What are the key structural features influencing the compound's reactivity?

Methodological Answer:

  • Triazole-pyrimidine core : Enables π-π stacking and hydrogen bonding, critical for interactions with biological targets .
  • Ethylamine side chain : Enhances solubility and serves as a site for derivatization (e.g., amidation or alkylation) .
  • Methyl group at position 7 : Steric effects may modulate ring conformation and stability .

Advanced: How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

  • Reaction optimization : Use continuous flow reactors to control temperature and mixing, improving reproducibility .
  • Catalyst screening : Test ionic liquids or silica-supported catalysts to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in ethanol .

Advanced: What in silico methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses with kinases (e.g., VEGFR-2) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR models : Train models with descriptors like logP and polar surface area to predict activity .

Basic: How can the compound's stability under various conditions be characterized?

Methodological Answer:

  • Solubility studies : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures .
  • pH stability : Incubate at pH 2–9 and analyze degradation via HPLC .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Reaction scalability : Transition from batch to flow chemistry to maintain temperature control and mixing efficiency .
  • Byproduct management : Optimize workup steps (e.g., liquid-liquid extraction) to remove unreacted starting materials .
  • Cost-effective catalysts : Replace expensive catalysts (e.g., TMDP) with recyclable alternatives like immobilized enzymes .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, serum-free conditions) .
  • Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) .
  • Target validation : Use CRISPR/Cas9 knockouts to confirm specificity for pathways like c-Met .

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